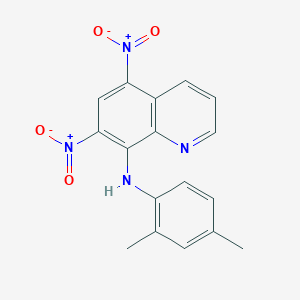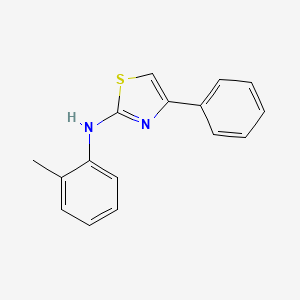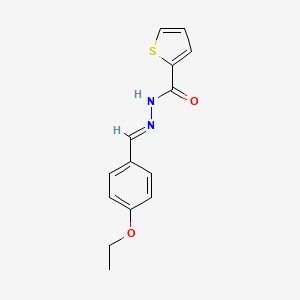![molecular formula C17H16Cl3NO3 B11709179 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl]-2-phénylacétamide est un composé organique de formule moléculaire C17H16Cl3NO3. Il est caractérisé par la présence d'un groupe phényle, d'un groupe trichloroéthyle et d'un groupe méthoxyphénoxy liés à un squelette d'acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl]-2-phénylacétamide implique généralement la réaction du 2-phénylacétamide avec le 2,2,2-trichloro-1-(4-méthoxyphénoxy)éthanol dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un catalyseur approprié et d'un solvant, comme un catalyseur acide et un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à une température contrôlée pour faciliter la formation du produit désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des conditions de réaction et des techniques de purification telles que la cristallisation ou la chromatographie pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl]-2-phénylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe trichloro en dérivés moins chlorés.
Substitution : Le groupe trichloro peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont typiques.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium ou d'autres nucléophiles.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'acide phénylacétique, tandis que la réduction pourrait produire des composés partiellement déchlorés.
Applications De Recherche Scientifique
Le N-[2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl]-2-phénylacétamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : La recherche peut explorer son potentiel comme agent thérapeutique ou son rôle dans le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du N-[2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl]-2-phénylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe trichloro peut faciliter la liaison aux enzymes ou aux récepteurs, conduisant à l'inhibition ou à l'activation de voies biologiques. Les groupes phényle et méthoxyphénoxy peuvent améliorer l'affinité du composé pour les sites hydrophobes, influençant son activité globale.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The trichloro group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and methoxyphenoxy groups can enhance the compound’s affinity for hydrophobic sites, influencing its overall activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-(4-nitroanilino)éthyl)-2-phénylacétamide
- N-(2,2,2-trichloro-1-(4-chloroanilino)éthyl)-2-phénylacétamide
- N-(2,2,2-trichloro-1-(2,4-dichloro-phénylamino)-éthyl)-2-phénylacétamide
Unicité
Le N-[2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl]-2-phénylacétamide est unique en raison de la présence du groupe méthoxyphénoxy, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette variation structurelle peut influencer sa réactivité, sa solubilité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C17H16Cl3NO3 |
|---|---|
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-13-7-9-14(10-8-13)24-16(17(18,19)20)21-15(22)11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,21,22) |
Clé InChI |
AMCBCHMJFSDKIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}benzamide](/img/structure/B11709105.png)


![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)
![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)


![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
